molecular formula C55H86O24 B12824321 (2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Cat. No.: B12824321
M. Wt: 1131.3 g/mol
InChI Key: AXNVHPCVMSNXNP-MGGWWNNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex triterpenoid saponin characterized by a pentacyclic triterpene core (picene derivative) substituted with acetyloxy, hydroxyl, hydroxymethyl, and 2-methylbut-2-enoyloxy groups. The structure includes two glycosyl moieties [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl], which are β-linked glucose units. The compound shares structural homology with escin, a well-studied anti-inflammatory saponin from horse chestnut (Aesculus hippocastanum) . Its molecular formula is approximately C₅₃H₈₈O₂₂ (molecular weight ~1,077 g/mol), with a polar surface area exceeding 350 Ų, indicating poor membrane permeability but high solubility in aqueous environments .

Properties

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1

InChI Key

AXNVHPCVMSNXNP-MGGWWNNWSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Origin of Product

United States

Preparation Methods

Source Materials

This compound is structurally related to escin and other triterpenoid saponins found in plants such as Aesculus hippocastanum (horse chestnut) and other medicinal plants. Extraction methods typically involve:

  • Harvesting plant material (seeds, bark, or leaves)
  • Drying and powdering the material
  • Extraction with aqueous ethanol or methanol to solubilize saponins

Extraction Procedure

  • Solvent Extraction: The powdered plant material is subjected to solvent extraction using 70-80% ethanol or methanol under reflux or ultrasonic conditions to maximize yield.
  • Liquid-Liquid Partitioning: The crude extract is partitioned with solvents such as n-butanol to enrich saponin fractions.
  • Chromatographic Purification: The enriched fraction undergoes chromatographic separation using techniques such as:
    • Column chromatography on silica gel or reversed-phase C18
    • High-performance liquid chromatography (HPLC) for final purification
  • Crystallization: Pure compound may be obtained by recrystallization from suitable solvents.

Notes on Extraction

  • Extraction yields depend on plant source, solvent polarity, and extraction time.
  • Purity is enhanced by repeated chromatographic steps.
  • This method preserves the natural stereochemistry and glycosylation pattern.

Synthetic and Semi-Synthetic Preparation Methods

Due to the compound’s complexity, total synthesis is challenging but possible with advanced organic synthesis techniques.

Synthetic Strategy

  • Core Construction: The pentacyclic triterpene core (picene derivative) is synthesized or isolated as a starting material.
  • Functional Group Introduction: Hydroxylation, acetylation, and hydroxymethylation are introduced regio- and stereoselectively using protecting groups and selective reagents.
  • Glycosylation: Attachment of sugar moieties (β-D-glucopyranosyl units) is performed via glycosyl donors and promoters under controlled conditions to ensure correct stereochemistry.
  • Acylation: The (E)-2-methylbut-2-enoyl group is introduced by esterification using acid chlorides or anhydrides.
  • Purification: Each intermediate is purified by chromatography to ensure stereochemical integrity.

Key Reaction Conditions

Step Reagents/Conditions Purpose
Core synthesis Cyclization, oxidation, and methylation Build pentacyclic skeleton
Hydroxylation OsO4, KMnO4, or selective oxidants Introduce hydroxyl groups
Acetylation Ac2O, pyridine Protect or introduce acetyloxy
Glycosylation Glycosyl bromides/trichloroacetimidates + promoters (e.g., BF3·Et2O) Attach sugar units stereoselectively
Esterification Acid chlorides, DCC, DMAP Attach (E)-2-methylbut-2-enoyl

Challenges and Solutions

Industrial Production Considerations

  • Scale-Up: Semi-synthetic routes starting from natural triterpene cores are preferred for scalability.
  • Purification: Use of preparative HPLC and crystallization for high purity.
  • Green Chemistry: Employing continuous flow reactors and solvent recycling to reduce environmental impact.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Extraction & Purification Solvent extraction from plant material followed by chromatographic purification Preserves natural stereochemistry; relatively straightforward Dependent on plant availability; lower yield
Total Synthesis Multi-step organic synthesis of core and glycosylation Complete control over structure; can produce analogs Complex, time-consuming, costly
Semi-Synthesis Modification of isolated core triterpene with chemical steps Balances complexity and yield; scalable Requires purified starting material

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

    Hydrolysis conditions: Acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional hydroxyl or carbonyl groups, while reduction could result in the formation of alcohols or alkanes.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to reduce the expression of pro-inflammatory cytokines and markers such as HMGB1 and NF-κB in various models of inflammation. This suggests potential therapeutic applications in conditions characterized by chronic inflammation such as arthritis and cardiovascular diseases .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways. Further investigations are needed to elucidate its mechanisms of action and efficacy in vivo .

Neuroprotective Effects

The neuroprotective capabilities of this compound have been explored in models of neurodegenerative diseases. It appears to mitigate oxidative stress and promote neuronal survival under conditions mimicking neurodegeneration. This opens avenues for its use in treating diseases like Alzheimer's and Parkinson's .

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit glycosidases which could be beneficial in managing diabetes by slowing carbohydrate absorption .

Role as a Glycoside

As a glycoside derivative, this compound can be utilized in the synthesis of more complex carbohydrates or as a building block for drug development aimed at targeting glycosylation processes in cells .

Plant Growth Regulators

There is emerging evidence that this compound can function as a plant growth regulator. Its application has been linked to enhanced growth rates and improved resistance against pests and diseases in various crops. This could lead to its use in sustainable agricultural practices .

Biopesticide Development

Given its biochemical properties and low toxicity profile to non-target organisms, this compound is being investigated for use as a biopesticide. Its effectiveness against specific agricultural pests could provide an eco-friendly alternative to synthetic pesticides .

Drug Delivery Systems

The structural characteristics of this compound make it suitable for incorporation into liposomal formulations or nanoparticles aimed at targeted drug delivery systems. This could enhance the bioavailability and efficacy of therapeutic agents while minimizing side effects .

Cosmetic Applications

Due to its anti-inflammatory and antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at skin health improvement and anti-aging treatments .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Molecular Formula Bioactivity References
Target Compound Picene triterpene 2× glucose, acetyloxy, 2-methylbut-2-enoyloxy, hydroxymethyl C₅₃H₈₈O₂₂ Predicted anti-inflammatory, antioxidant, and kinase modulation
Escin Picene triterpene 1–3× glucose, acetyloxy, tiglic acid C₅₅H₈₆O₂₄ Clinically used for chronic venous insufficiency; activates Akt-Nrf2
[(2S,3R,4S,5S,6R)-...] () Picene triterpene 3× glucose, additional hydroxymethyl and heptamethyl groups C₅₉H₉₆O₂₆ Hypothesized antiviral and anticancer activity via NF-κB inhibition
Taraxasterol () Lupane triterpene Single hydroxyl group, no glycosylation C₃₀H₅₀O Anti-diabetic and anti-inflammatory via α-glucosidase inhibition
8-O-Acetylshanzhiside () Iridoid glycoside Acetylated shanzhiside with one glucose unit C₂₀H₃₀O₁₁ Neuroprotective and anti-inflammatory

Key Structural Differences

  • Glycosylation : The target compound has two glucose units , whereas escin may carry up to three . This impacts solubility and receptor binding.
  • Methylation : The hexamethyl and hydroxymethyl groups on the picene core enhance rigidity compared to simpler triterpenes like taraxasterol .

Pharmacokinetic and Pharmacodynamic Comparisons

Parameter Target Compound Escin Compound
LogP (XlogP) 0.60 -1.20 -1.20
Polar Surface Area 354 Ų 413 Ų 413 Ų
Predicted Targets LSD1/CoREST, NF-κB Akt-Nrf2, HSP90 NF-κB, DNA topoisomerase II
ADMET Properties Low BBB penetration Low oral bioavailability High metabolic stability
Bioactivity Anti-inflammatory Anti-edematous Anticancer
  • Target Specificity : The target compound’s predicted interaction with LSD1/CoREST (epigenetic regulation) and NF-κB (inflammation) contrasts with escin’s Nrf2 activation .
  • Metabolism: Glycosylation in the target compound may slow hepatic clearance compared to non-glycosylated triterpenes like taraxasterol .

Research Findings

  • Anti-inflammatory Potential: Like escin, the target compound’s acylated sugar moieties may inhibit pro-inflammatory cytokines (e.g., TNF-α) by blocking NF-κB signaling .
  • Antioxidant Activity : Hydroxyl and hydroxymethyl groups contribute to radical scavenging, similar to Populus bud extracts .
  • Druglikeness : High polar surface area (>350 Ų) limits oral bioavailability but supports topical or injectable formulations .

Biological Activity

The compound known as (2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid is a complex triterpenoid saponin derived from the horse chestnut tree (Aesculus hippocastanum). This article explores its biological activity through various studies and findings.

Chemical Structure and Composition

The compound's intricate structure features multiple hydroxyl groups and a unique arrangement of carbon chains that contribute to its biological properties. The IUPAC name reflects its detailed stereochemistry and functional groups.

Structural Formula

The molecular formula of the compound is C48H82O20C_{48}H_{82}O_{20}, indicating a high degree of saturation and multiple functional groups conducive to biological interactions.

Anti-inflammatory Properties

Research has demonstrated that compounds similar to this triterpenoid exhibit significant anti-inflammatory activity . Studies have shown that they can inhibit pro-inflammatory cytokines and reduce edema in animal models. For instance:

  • Escin , a component derived from the same source as this compound, has been reported to alleviate symptoms of chronic venous insufficiency by reducing inflammation and improving microcirculation .

Anticancer Effects

Triterpenoids have been investigated for their potential anticancer properties. The compound may induce apoptosis in cancer cells through:

  • Modulation of signaling pathways related to cell proliferation and survival.
  • Inhibition of angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling .

Antioxidant Activity

The antioxidant capacity of this compound is notable. It has been shown to scavenge free radicals effectively:

  • This property is attributed to the presence of hydroxyl groups that can donate electrons to neutralize reactive oxygen species (ROS) .

Cardiovascular Benefits

There is evidence suggesting that the compound may benefit cardiovascular health by:

  • Enhancing endothelial function.
  • Reducing cholesterol levels and improving lipid profiles in animal studies .

Study 1: Anti-inflammatory Effects

A study published in Phytotherapy Research examined the effects of escin on inflammatory markers in patients with chronic venous insufficiency. Results indicated a significant reduction in swelling and pain after treatment with escin-containing formulations .

Study 2: Anticancer Activity

In vitro studies have demonstrated that triterpenoid saponins can inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Study 3: Cardiovascular Health

A clinical trial assessed the impact of horse chestnut extract on patients with chronic venous insufficiency. Participants showed improved symptoms and reduced inflammatory markers after treatment .

Comparative Analysis of Triterpenoid Saponins

Compound Source Biological Activity
EscinAesculus hippocastanumAnti-inflammatory; improves circulation
Betulinic acidBetula spp.Anticancer; antiviral
GlycyrrhizinGlycyrrhiza glabraAntiviral; anti-inflammatory

Q & A

Basic: What spectroscopic and chromatographic methods are essential for characterizing the glycosidic linkages and acyloxy groups in this compound?

Answer:
The compound’s structural complexity requires a multi-technique approach:

  • NMR Spectroscopy : 1D 1^1H and 13^13C NMR identify functional groups (e.g., acetyloxy, hydroxymethyl) and glycosidic linkages. 2D techniques (COSY, HSQC, HMBC) resolve stereochemistry and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) fragments the molecule to validate substituent positions .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable, critical for validating stereochemical assignments .
  • HPLC with Evaporative Light Scattering Detection (ELSD) : Monitors purity and isolates stereoisomers during synthesis .

Advanced: How can researchers resolve conflicting stereochemical data between NMR-derived NOE correlations and X-ray crystallography results?

Answer:
Contradictions arise due to dynamic conformers in solution versus static crystal structures. Methodological strategies include:

  • Variable Temperature NMR : Assesses conformational flexibility by observing NOE changes at different temperatures .
  • DFT Calculations : Compares theoretical NMR chemical shifts (using density functional theory) with experimental data to identify the most stable conformer .
  • Complementary Crystallization Solvents : Co-crystallization with chiral auxiliaries may stabilize specific conformers for X-ray analysis .
  • Correlation with Synthetic Intermediates : Validate intermediates’ stereochemistry stepwise to isolate discrepancies .

Advanced: What strategies address stereochemical control during the multi-step synthesis of this compound?

Answer:
Stereochemical challenges arise from multiple chiral centers and glycosylation steps. Key approaches:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enforce stereoselectivity in critical steps like acyloxy formation .
  • Protecting Group Strategy : Temporarily block reactive hydroxyls to direct regioselective glycosylation (e.g., tert-butyldimethylsilyl for primary alcohols) .
  • Kinetic vs. Thermodynamic Control : Optimize reaction conditions (temperature, solvent) to favor desired stereoisomers during cyclization .
  • In-line Monitoring : Use microreactors with real-time FTIR to adjust parameters dynamically during unstable intermediate formation .

Basic: Which in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:
Prioritize target-agnostic assays to assess broad bioactivity:

  • Enzyme Inhibition Screens : Test against hydrolases or transferases due to the compound’s triterpenoid core, which often interacts with lipid-modifying enzymes .
  • Cell-Based Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, given structural similarities to cytotoxic triterpenoids .
  • Surface Plasmon Resonance (SPR) : Screen for binding affinity to proteins involved in inflammation (e.g., COX-2) .
  • Zebrafish Embryo Models : Assess developmental toxicity and bioavailability in a vertebrate model .

Advanced: How can factorial design optimize the extraction or synthesis yield of this compound?

Answer:
Factorial design systematically evaluates interactions between variables:

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time .
  • Response Surface Methodology (RSM) : Models non-linear relationships to identify optimal conditions (e.g., maximizing glycosylation efficiency) .
  • High-Throughput Screening (HTS) : Use automated platforms to test 96-well plate arrays of reaction conditions, reducing resource expenditure .
  • Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent variation) to ensure reproducibility under scaled conditions .

Advanced: How should this compound be integrated into a theoretical framework for studying triterpenoid biosynthesis?

Answer:
Link empirical data to biosynthetic hypotheses:

  • Isotopic Labeling : Use 13^{13}C-labeled precursors in feeding studies to trace incorporation into the triterpenoid backbone, identifying key enzymatic steps .
  • Comparative Metabolomics : Analyze mutant strains of triterpenoid-producing organisms (e.g., Boswellia spp.) to correlate compound abundance with gene expression .
  • Docking Studies : Model interactions between the compound and putative biosynthetic enzymes (e.g., oxidosqualene cyclases) to predict substrate specificity .
  • Evolutionary Analysis : Map structural features against phylogenetic trees of triterpenoid-producing species to infer evolutionary conservation .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:
Leverage cheminformatics platforms:

  • PubChem : Validate molecular weight and stereochemical descriptors .
  • MarvinSketch : Draw and optimize 3D conformers for property prediction (e.g., logP, solubility) .
  • SwissADME : Predict bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • Gaussian Software : Calculate electrostatic potential surfaces to anticipate reactivity (e.g., nucleophilic acyloxy groups) .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Answer:
Contradictory bioactivity data may stem from impurities or aggregation:

  • Aggregation Testing : Use dynamic light scattering (DLS) to detect nanoaggregates; add detergents (e.g., 0.01% Tween-20) to disrupt non-specific interactions .
  • Strict Purity Criteria : Enforce ≥95% purity (via HPLC-ELSD) and confirm absence of endotoxins (LAL assay) .
  • Orthogonal Assays : Validate hits using both biochemical (e.g., enzyme inhibition) and phenotypic (e.g., cell migration) readouts .
  • Open Science Repositories : Share raw data and protocols via platforms like Zenodo to enable cross-lab verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.